molecular formula C45H62ClN7O11 B1192564 Coumarin-TMP-Halo

Coumarin-TMP-Halo

Cat. No. B1192564
M. Wt: 912.48
InChI Key: VQMHJXSEKFTQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin-TMP-Halo is a specific fluorescent protein labeling agent.

Scientific Research Applications

Overview of Coumarin

Coumarin is a versatile scaffold widespread in nature, found in many plants, fungi, and bacteria. Its biological activities, stemming from interactions with various enzymes and receptors, make it an effective template for the discovery of high-value chemicals. Coumarin's applications extend beyond medicinal chemistry to agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Coumarin in Medicinal Chemistry

Coumarins, characterized as 1,2 benzopyrones, are notable for their broad biological activities. Synthetic procedures have expanded their chemical space, allowing them to interact noncovalently with many enzymes and receptors. Coumarins are utilized in treating various diseases due to their anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative properties. They are also applied as fluorescent sensors in biological systems (Pereira et al., 2018).

Binding Mechanism with Human Serum Albumin

The study of coumarin derivatives' binding with human serum albumin (HSA) provides insights into their therapeutic applications. These derivatives interact with HSA, influencing fluorescence intensity and protein structure, which is crucial for designing new coumarin-based therapeutic agents against various diseases (Garg et al., 2013).

Anti-inflammatory Properties

Coumarins' anti-inflammatory properties have been extensively studied through in vitro and in vivo experimental models. They inhibit various parameters like cytokines, oxidative stress, and inflammatory cells, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).

Diversity in Biological Activities

Simple coumarins and their analogues, due to their biological activities, are of interest in medicinal chemistry. They serve as antitumoral, anti-HIV agents, CNS-active compounds, and exhibit anticoagulant, anti-inflammatory, antimicrobial, and antioxidant activities (Borges et al., 2005).

Applications in Pharmacotherapy of Breast Cancer

Coumarin derivatives have been explored for breast cancer chemotherapy. Their ability to inhibit sulfatase and aromatase and act as selective estrogen receptor modulators (SERMs) highlights their potential as antibreast cancer agents (Musa et al., 2008).

Multitarget Ligands in Neurodegenerative Diseases

Coumarins act as selective enzyme inhibitors and multitarget ligands in diseases like Alzheimer’s and Parkinson’s. Their diverse synthetic transformations allow for targeted pharmacological interventions (Stefanachi et al., 2018).

Wide Range of Medicinal Applications

Coumarin compounds interact with enzymes and receptors, exhibiting a wide array of medicinal applications including anticoagulant, antineurodegenerative, anticancer, and more. Their role in supramolecular medicinal agents and as diagnostic agents and biological stains is significant (Peng et al., 2013).

Synthesis and Medicinal Chemistry of Coumarin Sulfonamides

Coumarin sulfonamides showcase broad spectrum biological activities such as anticancer, antibacterial, and antiviral. The review on the synthesis and medicinal chemistry of these compounds provides insights into therapeutic applications, especially in oncology (Rubab et al., 2022).

Trending Topics in Drug Discovery

The recent trends in coumarin research emphasize their potential as drug design scaffolds, fluorescent probes, and diagnostic tools in drug discovery (Carneiro et al., 2021).

Potential and Challenges in Drug Development

While coumarin derivatives exhibit a wide spectrum of biological activities, their actual use in clinics is limited. The review discusses their mechanism of action and challenges in developing new drugs, highlighting the potential of coumarins as lead compounds (Litasova et al., 2022).

Therapeutic Journey and SAR Studies

Coumarins are identified for their specific biological activities in various fields, including antineurodegeneratives and anticancers. Their structural analysis helps in the discovery of novel synthetic methodologies and biological activities (Barot et al., 2015).

properties

Molecular Formula

C45H62ClN7O11

Molecular Weight

912.48

IUPAC Name

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate

InChI

InChI=1S/C45H62ClN7O11/c1-5-53(6-2)34-12-13-35-33(27-41(56)64-36(35)28-34)30-63-45(57)52-44-50-29-32(43(47)51-44)24-31-25-37(58-3)42(38(26-31)59-4)62-20-11-17-48-39(54)14-15-40(55)49-18-21-61-23-22-60-19-10-8-7-9-16-46/h12-13,25-29H,5-11,14-24,30H2,1-4H3,(H,48,54)(H,49,55)(H3,47,50,51,52,57)

InChI Key

VQMHJXSEKFTQTQ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=NC=C(C(=N3)N)CC4=CC(=C(C(=C4)OC)OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Coumarin-TMP-Halo;  Coumarin TMP Halo;  CTH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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